molecular formula C8H9Cl2NO2 B1445712 Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride CAS No. 1423034-81-4

Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride

Cat. No. B1445712
CAS RN: 1423034-81-4
M. Wt: 222.07 g/mol
InChI Key: BCTSHRLIZNBSSP-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride” is a chemical compound with the CAS number 1423034-81-4 . Its molecular formula is C8H9Cl2NO2 and it has a molecular weight of 222.07 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride” is based on its molecular formula, C8H9Cl2NO2 . Detailed structural analysis often involves techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Antimicrobial Agent Development

Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride: has been utilized in the synthesis of novel pyridine derivatives that exhibit significant antimicrobial activity . These compounds have shown effectiveness against various microbial strains, including E. coli, B. mycoides, and C. albicans. The chemical structure of these derivatives plays a crucial role in their antimicrobial properties, with some compounds demonstrating inhibition zones of up to 33 mm against B. mycoides and 29 mm against C. albicans .

Kinase Inhibitor Synthesis

This compound serves as a precursor in the synthesis of kinase inhibitors, such as pexidartinib, which is used for treating tenosynovial giant cell tumor (TGCT) . Pexidartinib acts by inhibiting multiple receptor tyrosine kinases, and the crystal structure of its dihydrochloride salt provides valuable information for further biological and physicochemical studies .

Fungicidal Applications

Research has indicated a clear relationship between the chemical structure of pyridine derivatives and their biological activity, including fungicidal properties . By examining the effect of different substituents on the pyridine and pyrimidine groups, scientists can design compounds with enhanced fungicidal activity.

Drug Development and ADMET Analysis

The compound is also instrumental in the development of new drugs, where it contributes to the analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics . This is crucial for identifying safe and promising drug candidates early in the development process to prevent failures .

Anti-HIV Research

Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride has been part of studies involving the synthesis of novel indolyl and oxochromenyl xanthenone derivatives, which have potential as anti-HIV agents . Molecular docking studies are performed to assess their efficacy against HIV-1.

Future Directions

While specific future directions for “Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride” are not mentioned in the search results, related compounds such as imidazole-containing compounds have been highlighted for their therapeutic potential and diverse bioactivity, suggesting potential areas of future research .

properties

IUPAC Name

methyl 2-chloro-2-pyridin-3-ylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7(9)6-3-2-4-10-5-6;/h2-5,7H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTSHRLIZNBSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride

CAS RN

1423034-81-4
Record name methyl 2-chloro-2-(pyridin-3-yl)acetate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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